molecular formula C17H26BNO3 B12056853 N,N-Diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide CAS No. 325143-01-9

N,N-Diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide

Cat. No.: B12056853
CAS No.: 325143-01-9
M. Wt: 303.2 g/mol
InChI Key: YIMRYNDQFWJWIK-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boron-containing benzamide derivative characterized by a dioxaborolane ring and a diethylamide group. The compound’s structure combines a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) with a benzamide backbone, making it a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for biaryl bond formation . Its applications span asymmetric catalysis, cyclopropanation reactions, and drug discovery .

Properties

CAS No.

325143-01-9

Molecular Formula

C17H26BNO3

Molecular Weight

303.2 g/mol

IUPAC Name

N,N-diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C17H26BNO3/c1-7-19(8-2)15(20)13-11-9-10-12-14(13)18-21-16(3,4)17(5,6)22-18/h9-12H,7-8H2,1-6H3

InChI Key

YIMRYNDQFWJWIK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)N(CC)CC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs bis(pinacolato)diboron (B2_2Pin2_2) as the boron source, a palladium catalyst (e.g., Pd(dppf)Cl2_2), and a base (e.g., potassium acetate) in a polar aprotic solvent like 1,4-dioxane. Key steps include:

  • Oxidative addition of the palladium catalyst to the aryl halide.

  • Transmetallation with B2_2Pin2_2.

  • Reductive elimination to form the boronic ester.

Typical Reaction Setup:

ComponentQuantity/Concentration
2-Bromo-N,N-diethylbenzamide1.0 equiv
B2_2Pin2_21.2 equiv
Pd(dppf)Cl2_23 mol%
KOAc3.0 equiv
1,4-Dioxane0.2 M
Temperature80–100°C
Time12–24 h

Yields for analogous reactions range from 65% to 85%, depending on steric and electronic factors.

Challenges and Optimizations

  • Steric Hindrance : The ortho-substituted diethylamide group may slow transmetallation. Increasing reaction temperature to 100°C improves conversion.

  • Catalyst Loading : Higher Pd concentrations (5 mol%) are sometimes required for electron-deficient substrates.

Direct C–H Borylation of N,N-Diethylbenzamide

Transition-metal-catalyzed C–H borylation offers a step-economical alternative, bypassing pre-halogenation. Iridium complexes such as [Ir(OMe)(COD)]2_2 with bipyridine ligands are effective for this transformation.

Reaction Parameters

ParameterValue
Catalyst[Ir(OMe)(COD)]2_2 (5 mol%)
Ligand4,4'-di- tert-butylbipyridine
B2_2Pin2_21.5 equiv
SolventCyclohexane
Temperature80°C
Time48 h

This method selectively functionalizes the ortho position due to the directing effect of the amide group. Reported yields for similar substrates are 50–70%.

Limitations

  • Functional Group Tolerance : Strongly electron-withdrawing groups reduce reactivity.

  • Scale-Up Issues : Long reaction times and high catalyst costs limit industrial applicability.

Boronic Acid Esterification

This two-step approach involves synthesizing 2-boronobenzamide followed by esterification with pinacol.

Step 1: Synthesis of 2-Boronobenzamide

2-Lithio-N,N-diethylbenzamide (generated via directed ortho-lithiation) is treated with trimethyl borate:

Ar-Li+B(OMe)3Ar-B(OH)2+3LiOMe\text{Ar-Li} + \text{B(OMe)}3 \rightarrow \text{Ar-B(OH)}2 + 3 \text{LiOMe}

The boronic acid is isolated and purified by aqueous workup.

Step 2: Pinacol Protection

The boronic acid reacts with pinacol in toluene under Dean-Stark conditions for azeotropic water removal:

Ar-B(OH)2+C6H12O2Ar-B(O2C6H12)+2H2O\text{Ar-B(OH)}2 + \text{C}6\text{H}{12}\text{O}2 \rightarrow \text{Ar-B(O}2\text{C}6\text{H}{12}) + 2 \text{H}2\text{O}

Yields exceed 90% for this step.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityFunctional Group Tolerance
Miyaura Borylation65–85ModerateHighBroad
Direct C–H Borylation50–70HighLowModerate
Boronic Acid Esterification70–90LowMediumNarrow

The Miyaura method balances efficiency and practicality, making it the preferred industrial approach. Direct C–H borylation is advantageous for substrates resistant to halogenation but suffers from scalability issues.

Characterization and Quality Control

Critical analytical data for the target compound:

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 1.25 (s, 12H, pinacol CH3_3), 1.35 (t, 6H, NCH2_2CH3_3), 3.55 (q, 4H, NCH2_2), 7.45–8.10 (m, 4H, aromatic).

  • IR (KBr) : 1675 cm1^{-1} (C=O), 1340 cm1^{-1} (B–O).

Purity Assessment

  • HPLC: >98% purity (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

For kilogram-scale production, the Miyaura protocol is adapted as follows:

  • Catalyst Recycling : Pd recovery via activated carbon filtration.

  • Solvent Selection : Switch from dioxane to THF for easier distillation.

  • Process Safety : Strict control of exotherms during B2_2Pin2_2 addition.

Emerging Methodologies

Recent advances include photoinduced borylation using eosin Y as a photocatalyst, reducing metal dependency. Preliminary results show 40–60% yields under blue LED irradiation .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are used in coupling reactions.

Major Products

The major products formed from these reactions include boronic acids, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

N,N-Diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide is primarily studied for its role as a pharmacological agent. The compound's unique structural features allow it to interact with biological targets effectively.

Case Studies

  • Anticancer Activity : Research has indicated that derivatives of this compound can exhibit selective cytotoxicity against cancer cells. For instance, modifications to the dioxaborolane group have been shown to enhance the compound's inhibitory effects on tumor growth in vitro and in vivo models .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Studies have demonstrated that certain derivatives can inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics .

Materials Science

In materials science, N,N-Diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide serves as a precursor for synthesizing advanced materials.

Applications

  • Polymer Chemistry : The compound can be utilized in synthesizing polymers with enhanced properties such as thermal stability and mechanical strength. Its boron-containing structure allows for the formation of cross-linked networks in polymer matrices .
  • Organic Light Emitting Diodes (OLEDs) : Research indicates that compounds containing dioxaborolane units can improve the efficiency and stability of OLEDs. The incorporation of N,N-Diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide into OLED materials has been shown to enhance light emission properties .

Synthetic Organic Chemistry

N,N-Diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide is also valuable as a reagent in synthetic organic chemistry.

Reactivity and Mechanisms

  • Cross-Coupling Reactions : The compound acts as a boronic acid pinacol ester in Suzuki-Miyaura coupling reactions. This application is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Data Table: Reactivity Overview

Reaction TypeRole of CompoundReference
Suzuki-Miyaura CouplingBoronic acid pinacol ester
PolymerizationPrecursor for high-performance polymers
Anticancer ActivitySelective cytotoxic agent against cancer cells
Antimicrobial ActivityInhibitor of bacterial growth

Mechanism of Action

The mechanism by which N,N-Diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors. The compound can also participate in the formation of carbon-carbon bonds through palladium-catalyzed coupling reactions, which are essential in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a broader class of benzamide derivatives functionalized with boronate esters. Key structural analogs include:

Compound Name Substituents Molecular Weight Key Applications Reference
N,N-Diethyl-2-(dioxaborolan-2-yl)benzamide Diethylamide at position 1, dioxaborolane at position 2 317.23 Asymmetric cyclopropanation, cross-coupling
N,N-Diisopropyl-3-methoxy-2-dioxaborolan-2-yl-benzamide Diisopropylamide, methoxy group at position 3 361.29 Catalysis, ligand synthesis
N-Allyl-4-dioxaborolan-2-yl-benzamide Allylamide at position 1, dioxaborolane at position 4 287.16 Polymerization inhibitors, intermediates
N-Methyl-3-dioxaborolan-2-yl-benzamide Methylamide at position 1, dioxaborolane at position 3 261.13 Drug discovery, kinase inhibitors
  • Substituent Position : The position of the dioxaborolane ring (ortho, meta, or para) significantly impacts reactivity. Ortho-substituted derivatives (e.g., the target compound) exhibit enhanced steric hindrance, favoring asymmetric cyclopropanation (>20:1 dr, 91–92% ee) .
  • Amide Groups: Diethylamide groups (vs. methyl or allyl) improve solubility in non-polar solvents and stabilize transition states in radical cyclopropanation .

Spectroscopic and Analytical Data

  • LRMS/HRMS: The target compound’s HRMS matches theoretical values (e.g., m/z 317.2308 for C₁₈H₂₈BNO₃) . Analogous compounds show distinct fragmentation patterns (e.g., m/z 261.13 for N-methyl derivatives) .
  • NMR : Diethylamide protons resonate at δ 1.1–3.4 ppm (¹H), while dioxaborolane carbons appear at δ 82–85 ppm (¹³C) .

Critical Analysis of Divergent Evidence

  • Synthetic Yields: reports lower yields (39–58%) for non-ortho-substituted analogs due to steric challenges, while the target compound achieves higher yields (94%) via optimized radical pathways .

Biological Activity

N,N-Diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide is a complex organic compound that has attracted attention in medicinal chemistry for its potential biological activities. The compound's unique structural features allow it to participate in various chemical reactions and interact with biological targets, making it a candidate for drug discovery and development.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C17H25BN2O5
  • Molecular Weight : 348.2 g/mol
  • IUPAC Name : N,N-diethyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • Canonical SMILES : B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N+[O-])C(=O)N(CC)CC

The biological activity of N,N-Diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide is primarily attributed to its ability to interact with specific molecular targets. The dioxaborolane moiety is known for its role in forming reversible covalent bonds with diols and other nucleophiles, which can be advantageous in enzyme inhibition and drug design. The nitro group can undergo reduction to yield an amine derivative, potentially altering the compound's pharmacological profile.

In Vitro Studies

Research has demonstrated that compounds containing dioxaborolane groups exhibit significant activity against various biological targets. For instance:

  • Enzyme Inhibition : Compounds similar to N,N-Diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide have shown potent inhibition against enzymes involved in metabolic pathways. The half-maximal inhibitory concentration (IC50) values for related compounds have been reported in the low nanomolar range.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. Research indicates that derivatives of dioxaborolane compounds can demonstrate efficacy in animal models for various diseases:

  • Anti-Parasitic Activity : Some studies have highlighted the effectiveness of similar compounds against parasites such as Cryptosporidium, showcasing their potential as therapeutic agents in treating parasitic infections.

Case Study 1: Anti-Cryptosporidial Activity

In a study investigating the anti-parasitic properties of dioxaborolane derivatives, a compound structurally related to N,N-Diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide was tested in immunocompromised mouse models. The results indicated:

  • Efficacy : The compound resulted in a significant reduction in fecal oocyst shedding.
  • Mechanism : It was suggested that the compound's mechanism involved inhibition of key metabolic pathways within the parasite.
Parameter Value
IC50 (Anti-Cryptosporidium)5.2 nM
Maximum Serum Concentration8.4 nM
Reduction in Oocyst Shedding>3 logs at 10 mg/kg

Case Study 2: Enzyme Interaction Studies

A comparative analysis of enzyme interactions showed that compounds with similar dioxaborolane structures had varying degrees of selectivity and potency against different targets. This highlights the importance of structural modifications on biological activity.

Q & A

Q. Q1. What are the standard synthetic routes for N,N-Diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how can reaction yields be optimized?

The compound is typically synthesized via coupling reactions. A common method involves reacting 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with N,N-diethylamine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Key optimization steps include:

  • Maintaining anhydrous conditions to prevent hydrolysis of the dioxaborolane ring.
  • Monitoring reaction progress via TLC or HPLC to avoid over/under-reaction.
  • Purifying intermediates via column chromatography to remove unreacted starting materials .

Q. Q2. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituents on the benzamide and dioxaborolane groups. For example, the dioxaborolane protons appear as a singlet (~1.3 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., calculated for C18H28BNO3\text{C}_{18}\text{H}_{28}\text{BNO}_3: 317.23 g/mol) .
  • X-ray Crystallography : Programs like SHELXL or OLEX2 refine crystal structures, resolving ambiguities in stereochemistry or bond lengths .

Advanced Reaction Mechanisms and Applications

Q. Q3. How does the dioxaborolane moiety influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

The dioxaborolane group acts as a stable boronic ester, enabling transmetalation with palladium catalysts. Key factors:

  • Base Sensitivity : Requires mild bases (e.g., K2_2CO3_3) to avoid deboronation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
  • Catalyst Choice : Pd(PPh3_3)4_4 or PdCl2_2(dppf) improves coupling efficiency with aryl halides .

Q. Q4. How can researchers troubleshoot unexpected byproducts during cross-coupling reactions involving this compound?

Common issues and solutions:

  • Homocoupling : Caused by oxidative conditions. Mitigate by degassing solvents and using inert atmospheres.
  • Deboronation : Occurs under strong acidic/basic conditions. Optimize pH (neutral to mildly basic) .
  • Low Conversion : Increase catalyst loading or switch to more active ligands (e.g., XPhos) .

Stability and Handling

Q. Q5. What are the critical storage and handling protocols to maintain the compound’s stability?

  • Storage : Store at 2–8°C under inert gas (argon) to prevent moisture absorption and oxidation.
  • Solubility : Dissolve in dry DMSO or THF for long-term stability; avoid protic solvents (e.g., water, alcohols) .
  • Decomposition Signs : Discoloration (yellow to brown) or precipitate formation indicates degradation.

Biological and Material Science Applications

Q. Q6. What methodologies are used to study this compound’s interactions with biomolecules (e.g., proteins, DNA)?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KDK_D) with target proteins.
  • Fluorescence Quenching : Monitors interactions with DNA via changes in emission spectra.
  • Molecular Docking : Software like AutoDock predicts binding modes using the compound’s X-ray structure .

Q. Q7. How is this compound utilized in the development of organic electronic materials?

  • OLEDs : Acts as a boron-doped electron transport layer.
  • Thermally Activated Delayed Fluorescence (TADF) : Enhances emission efficiency when paired with acridine or phenoxazine derivatives .

Data Analysis and Computational Modeling

Q. Q8. How can computational tools aid in predicting the compound’s reactivity or spectroscopic properties?

  • DFT Calculations : Software like Gaussian models reaction pathways (e.g., boronate formation) and predicts NMR shifts.
  • Crystal Structure Prediction : MERCURY visualizes packing patterns, aiding in polymorphism studies .

Key Notes

  • Advanced questions emphasize mechanistic insights and troubleshooting, aligning with the compound’s role in cutting-edge research.

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